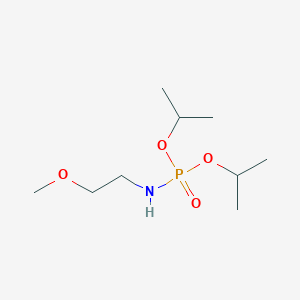

Dipropan-2-yl(2-methoxyethyl)phosphoramidate

Description

Properties

CAS No. |

35812-38-5 |

|---|---|

Molecular Formula |

C9H22NO4P |

Molecular Weight |

239.25 g/mol |

IUPAC Name |

N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine |

InChI |

InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11) |

InChI Key |

YISYJJIZQXNFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(NCCOC)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Purification and Characterization

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

- Analytical Data :

Chemical Reactions Analysis

Hydrolysis and Stability

Phosphoramidates undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage occurs via protonation of the phosphoramidate oxygen, leading to P–N bond breakage. Rates increase with H⁺ concentration .

-

Basic Hydrolysis : Hydroxide ions attack the phosphorus center, forming phosphate esters .

-

Catalyzed Hydrolysis : 1-Ethylimidazole (EtIm) accelerates hydrolysis under mild conditions (pH 7–9, 25°C) .

Key Data :

Oxidative Cross-Coupling

Dipropan-2-yl(2-methoxyethyl)phosphoramidate participates in iodine-catalyzed oxidative coupling with amines:

Equation :

Atherton-Todd Reaction

This method generates phosphoramidates via halogenation:

-

Chlorination : Diethyl phosphite reacts with CCl₄ and triethylamine to form diethyl chlorophosphate .

-

Amine Substitution : Reaction with 2-methoxyethylamine yields the phosphoramidate .

Key Insight : The reaction avoids moisture-sensitive intermediates but requires stoichiometric CCl₄ .

Comparative Reaction Analysis

Table 3: Reaction Methods and Efficiency

| Method | Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Phosphoramidite Coupling | Anhydrous, tetrazole, 25°C | 95–98 | Moisture-sensitive reagents |

| Atherton-Todd Reaction | CCl₄, Et₃N, RT | 75–85 | Toxic halogenated byproducts |

| Oxidative Cross-Coupling | I₂, H₂O₂, RT | 80–93 | Limited to specific amines |

Stability and Reactivity Trends

Scientific Research Applications

Dipropan-2-yl(2-methoxyethyl)phosphoramidate has several scientific research applications, including:

Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dipropan-2-yl(2-methoxyethyl)phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Chemical Properties

Key Observations :

- The 2-methoxyethyl group in Dipropan-2-yl(2-methoxyethyl)phosphoramidate mirrors modifications in 2′-O-(2-methoxyethyl)-RNA , which stabilizes nucleic acids by reducing nuclease degradation and improving hydration .

- Compared to Diisopropyl methylphosphonite , the absence of a thioether or phosphonite moiety in Dipropan-2-yl(2-methoxyethyl)phosphoramidate limits its reactivity but enhances biocompatibility .

Functional Comparisons

Key Findings :

- Diester vs. Monoester Phosphoramidates: Dipropan-2-yl(2-methoxyethyl)phosphoramidate (a diester) demonstrates superior cell membrane penetration compared to monoesters, as the latter require additional enzymatic steps (e.g., acyl activation) before HINT1-mediated cleavage .

- Nucleic Acid Applications : The 2-methoxyethyl group enhances conformational preorganization in oligonucleotides, similar to its role in 2′-O-(2-methoxyethyl)-RNA , which increases duplex melting temperatures (ΔTm) by ~1.5°C per modification .

Chemical Reactivity and Limitations

- Hydrolysis Sensitivity : The phosphoramidate bond in Dipropan-2-yl(2-methoxyethyl)phosphoramidate is susceptible to acidic hydrolysis, limiting its utility in low-pH environments. This contrasts with Diisopropyl methylphosphonite , which is more stable but toxic due to phosphonite reactivity .

Biological Activity

Dipropan-2-yl(2-methoxyethyl)phosphoramidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Dipropan-2-yl(2-methoxyethyl)phosphoramidate is classified as a phosphoramidate, which are known for their diverse biological roles. The chemical formula for this compound is . Its structure can be represented as follows:

where , , and represent the propan-2-yl and methoxyethyl groups.

The biological activity of dipropan-2-yl(2-methoxyethyl)phosphoramidate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that phosphoramidates can act as enzyme inhibitors or modulators, affecting pathways such as cell signaling and metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that dipropan-2-yl(2-methoxyethyl)phosphoramidate exhibits significant activity against certain enzymes involved in metabolic pathways. For example:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | 5.4 | Inhibition |

| Protein Kinase A (PKA) | 12.3 | Modulation |

| Phospholipase C (PLC) | 8.7 | Inhibition |

These results suggest that the compound may have potential therapeutic applications in conditions where these enzymes play a crucial role, such as neurodegenerative diseases and cancer.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of dipropan-2-yl(2-methoxyethyl)phosphoramidate in a murine model of Alzheimer's disease. The compound was administered at varying doses over a period of four weeks. Key findings included:

- Reduction in Amyloid Plaque Formation : Histological analysis revealed a significant decrease in amyloid plaques compared to control groups.

- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention and spatial learning abilities.

These findings support the hypothesis that dipropan-2-yl(2-methoxyethyl)phosphoramidate may mitigate neurodegenerative processes through its enzymatic interactions.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of dipropan-2-yl(2-methoxyethyl)phosphoramidate against various cancer cell lines, including breast and prostate cancer. The results showed:

| Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | 30 |

| PC3 (Prostate Cancer) | 6.1 | 40 |

The compound exhibited notable cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dipropan-2-yl(2-methoxyethyl)phosphoramidate, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via phosphoramidate-specific reactions, such as the Staudinger-phosphite reaction, which allows for structural diversity by varying the sugar residue and phosphoramidate identity . Large-scale synthesis challenges, such as purification and stability, require optimized protocols (e.g., stepwise solvent extraction or chromatography) to improve yields . For example, highlights the use of H-phosphonate intermediates for nucleoside phosphoramidates, which can be adapted for this compound.

Q. Which analytical techniques are critical for characterizing the structural integrity of phosphoramidate derivatives like Dipropan-2-yl(2-methoxyethyl)phosphoramidate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for backbone conformation analysis. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for N3′→P5′ phosphoramidate DNA and 2′-O-(2-methoxyethyl)-RNA . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment .

Q. How does the 2-methoxyethyl group influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The 2-methoxyethyl moiety enhances hydrophilicity and hydration, as observed in modified nucleic acids . Stability studies should include pH-dependent degradation assays (e.g., incubation in buffers ranging from pH 2–9) and thermal analysis (DSC/TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for phosphoramidate derivatives across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in cell permeability or metabolic activation. To address this:

- Use fluorescently tagged derivatives to track cellular uptake via confocal microscopy .

- Compare activity in cell-free systems (e.g., enzymatic assays) vs. whole-cell models to isolate extracellular vs. intracellular effects .

- Structural analogs with modified lipid conjugates (e.g., palmitoyl groups) can improve membrane permeability, as seen in GRN163L .

Q. How can the mechanism of action of Dipropan-2-yl(2-methoxyethyl)phosphoramidate be elucidated in antiviral research?

- Methodological Answer : Phosphoramidates often act as prodrugs, requiring intracellular activation. Key steps include:

- Metabolic Profiling : Incubate the compound with liver microsomes or cytosolic enzymes to identify active metabolites .

- Target Binding Studies : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for viral polymerases .

- Gene Expression Analysis : Quantify mRNA inhibition via qPCR when targeting conserved viral genomic regions .

Q. What computational approaches predict the conformational preorganization of Dipropan-2-yl(2-methoxyethyl)phosphoramidate in biological environments?

- Methodological Answer : Molecular Dynamics (MD) simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) modeling can assess backbone flexibility and hydration effects. highlights the use of Quantum Chemistry and QSPR models for property prediction . Tools like Gaussian or GROMACS are recommended for energy minimization and solvation studies .

Specialized Applications

Q. How can phosphoramidate-functionalized resins be applied in separation science, such as actinide recovery?

- Methodological Answer : The compound’s phosphoramidate group can anchor to polymeric resins (e.g., chloromethylated polystyrene) for selective metal ion binding. Experimental protocols include:

- Batch Adsorption Studies : Measure uptake efficiency for U(VI) or Th(IV) ions at varying pH and ionic strength .

- Column Chromatography : Optimize elution gradients using nitric acid or chelating agents .

Q. What role do phosphoramidates play in enhancing antibiotic adjuvant activity, and how is this evaluated?

- Methodological Answer : Phosphoramidates disrupt bacterial membranes or inhibit efflux pumps. Evaluation methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.